Luteolin-3',7-di-O-glucoside
CAS No.: 52187-80-1
VCID: VC21335861
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Luteolin-3',7-di-O-glucoside is a flavonoid glycoside, specifically a di-glucoside derivative of luteolin, which is a well-known flavone with significant biological activities. This compound is characterized by its molecular formula C27H30O16 and a molecular weight of approximately 610.5 g/mol . It is found in various plant species, including Artemisia judaica, Launaea nudicaulis, and Helichrysum arenarium . Occurrence and IsolationLuteolin-3',7-di-O-glucoside is isolated from plant extracts using techniques such as high-performance liquid chromatography (HPLC). It is available as an analytical standard for quantitative titration, with purity typically above 97% as determined by HPLC . Synthesis and GlycosylationThe synthesis of luteolin glycosides, including Luteolin-3',7-di-O-glucoside, can be achieved through biotransformation methods using enzymes or microorganisms. For example, Bacillus cereus A46 cells have been used to convert luteolin into various glycosides in hydrophilic organic solvents like DMSO . Research Findings and Future DirectionsWhile direct research on Luteolin-3',7-di-O-glucoside is scarce, its potential biological activities can be inferred from related flavonoids. Future studies should focus on its specific pharmacokinetics, bioavailability, and therapeutic applications. The compound's availability as an analytical standard facilitates such research . |
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CAS No. | 52187-80-1 |
Product Name | Luteolin-3',7-di-O-glucoside |
Molecular Formula | C27H30O16 |
Molecular Weight | 610.5 g/mol |
IUPAC Name | 5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2 |
Standard InChIKey | BISZYPSIZGKOFA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
PubChem Compound | 14769205 |
Last Modified | Apr 15 2024 |
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